molecular formula C12H14N2O B1438438 9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one CAS No. 1173024-83-3

9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

Cat. No.: B1438438
CAS No.: 1173024-83-3
M. Wt: 202.25 g/mol
InChI Key: BICPLTPRFPFIIB-UHFFFAOYSA-N
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Description

9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one (CAS 1173024-83-3) is a high-purity julolidine-based organic compound supplied with a minimum purity of 95% . With the molecular formula C12H14N2O and a molecular weight of 202.26 g/mol, this compound serves as a critical synthetic intermediate in medicinal chemistry and drug discovery research . Recent scientific literature highlights its significant role as a precursor in the synthesis of novel aryl azo thiazolopyrimidine and thiazolopyridopyrimidine derivatives, which are scaffolds being investigated for their potent antimicrobial properties . Studies show that these derivatives exhibit promising in vitro activity against pathogens such as S. aureus , E. coli , and C. albicans , making this compound a valuable building block for developing new antimicrobial agents . The julolidine moiety is a well-known chromophore also used in the development of fluorescence chemosensors . This product is classified with the signal word "Warning" and may cause skin, eye, and respiratory irritation. It is strictly for Laboratory and Research Use Only; it is not for diagnostic or therapeutic use, nor for human consumption .

Properties

IUPAC Name

7-amino-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-10-6-8-2-1-5-14-11(15)4-3-9(7-10)12(8)14/h6-7H,1-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICPLTPRFPFIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)N)CCC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Core Formation

The synthesis typically starts from substituted 2(1H)-quinolinone derivatives or 1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one precursors. These intermediates provide the quinoline and pyridoquinoline frameworks essential for further functionalization at the 9-position.

Amination at the 9-Position

The introduction of the amino group at the 9-position is achieved through nucleophilic substitution or condensation reactions involving formaldehyde or acetaldehyde and malononitrile in the presence of catalytic piperidine. This leads to the formation of 11-amino-8-oxo-9-substituted tetrahydro-pyridoquinoline derivatives, closely related to the target compound.

Detailed Preparation Methods

Method A: One-Pot Condensation in Ethanol with Piperidine Catalyst

  • Reactants:
    • 2-acetyl-1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one (0.01 mole)
    • Formaldehyde or acetaldehyde (0.01 mole)
    • Malononitrile (0.01 mole)
  • Solvent: Ethanol (50 ml)
  • Catalyst: Piperidine (0.1 ml)
  • Procedure:
    The reactants are mixed in ethanol with piperidine and refluxed for 2 hours. Upon cooling, the solid product precipitates and is collected by filtration. The product is then recrystallized from suitable solvents to yield the amino-substituted tetrahydro-pyridoquinoline derivatives.
  • Yield: Generally moderate to good yields (~60-70%)
  • Characterization: Melting points, IR spectra (NH2 stretches ~3400 cm^-1), and NMR confirm the amino substitution and core structure.

Method B: Alternative Reflux Using Hydroxy-Pyridoquinolinone Precursors

  • Reactants:
    • 1-hydroxy-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one (0.01 mole)
    • Formaldehyde or acetaldehyde (0.01 mole)
    • Malononitrile (0.01 mole)
  • Solvent: Ethanol (50 ml)
  • Catalyst: Piperidine (few drops)
  • Procedure:
    Similar to Method A, but starting from the hydroxy-pyridoquinolinone directly. The mixture is refluxed for 2 hours, cooled, and the solid product isolated and recrystallized.
  • Outcome: Produces the same amino-substituted tetrahydro-pyridoquinoline derivatives as Method A with comparable yields and purity.

Reaction Conditions and Influencing Factors

Parameter Details
Solvent Ethanol
Catalyst Piperidine (0.1 ml or few drops)
Temperature Reflux (~78 °C)
Reaction Time 2 hours
Molar Ratios Equimolar amounts of quinolinone, aldehyde, malononitrile
Workup Cooling, filtration, recrystallization from suitable solvents
Product Purity Confirmed by melting point, IR, NMR

The presence of piperidine as a base catalyst is crucial for facilitating the condensation and subsequent amination steps. The nature of the aldehyde (formaldehyde or acetaldehyde) influences the substituent at the 9-position, affecting the final compound's properties.

Research Findings and Analysis

  • The synthetic routes provide a versatile platform for preparing amino-substituted tetrahydro-pyridoquinoline derivatives, including the target compound 9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one.
  • The reaction proceeds smoothly under mild reflux conditions with piperidine catalysis, yielding crystalline products suitable for further biological evaluation.
  • Structural confirmation through IR and NMR spectroscopy consistently shows characteristic amino group vibrations and proton environments corresponding to the tetrahydro-pyridoquinoline framework.
  • The methods allow for variation in aldehyde components, enabling the synthesis of a range of derivatives for structure-activity relationship studies.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Key Features
Method A 2-acetyl-1-hydroxy-6,7-dihydropyridoquinolinone + formaldehyde/acetaldehyde + malononitrile Ethanol, piperidine, reflux 2h 60-70 One-pot condensation, facile isolation
Method B 1-hydroxy-6,7-dihydropyridoquinolinone + formaldehyde/acetaldehyde + malononitrile Ethanol, piperidine, reflux 2h Comparable Alternative precursor, similar efficiency

Chemical Reactions Analysis

Types of Reactions: : This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst, while substitution reactions often use halogenating agents like bromine (Br₂).

Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated analogs, which can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12_{12}H14_{14}N2_2O
  • Molecular Weight : 202.25 g/mol
  • CAS Number : 1173024-83-3

The compound features a bicyclic system that includes nitrogen atoms within its ring structure, contributing to its diverse chemical reactivity and biological activity.

Anti-Cancer Research

Research indicates that 9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one exhibits notable anti-cancer properties. It has shown promise in inhibiting specific cancer cell lines, making it a candidate for further exploration as an anti-cancer agent. Studies have demonstrated its potential to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models.

Neuroprotective Effects

The compound may possess neuroprotective effects and could play a role in modulating neurotransmitter systems. Preliminary studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Development of Fluorophores

This compound is utilized in the synthesis of xanthenoid fluorophores with near-infrared (NIR-II) emission properties for in vivo applications. This application is particularly relevant in bioimaging and diagnostics where NIR-II fluorophores can provide deeper tissue penetration with reduced background noise.

Interaction Studies

The compound has been studied for its interactions with various biological targets. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications. Interaction studies have revealed that it can bind to certain receptors involved in neurotransmission and cancer proliferation pathways.

Case Study 1: Anti-Cancer Activity

A study focused on the anti-cancer activity of this compound demonstrated its effectiveness against breast cancer cell lines. The compound was found to significantly reduce cell viability and induce apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in decreased neuronal cell death and improved mitochondrial function compared to untreated controls. This suggests its potential as a therapeutic agent for conditions like Alzheimer’s disease.

Mechanism of Action

The mechanism by which 9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

  • 6-, 7-, and 8-Amino Derivatives (): These isomers differ in amino group placement on the pyrido-quinolinone core. For example, 9-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one (4) is synthesized via Skraup reactions under acidic conditions (140–150°C, 7 hours). Positional isomers exhibit distinct reactivity: 6-amino derivatives require benzyl alcohol as a solvent, while 7- and 8-amino analogs use alternative conditions . Key Difference: The 9-amino substitution in the target compound enhances metal-binding capacity in chemosensors compared to isomers .
  • 9-Formyljulolidine (CAS: 33985-71-6): Replacing the amino group with a formyl moiety () reduces basicity but increases electrophilicity, enabling use in condensation reactions for sensor fabrication.

Core Structure Modifications

  • Benzopyrano-Fused Analogs (): Compounds like 9-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one (4) incorporate a benzopyran ring, increasing aromaticity and stability but reducing solubility in polar solvents compared to the julolidine core .

Physicochemical and Functional Properties

Electronic and Coordination Behavior

  • The 9-amino group in the target compound facilitates chelation with Group IIIA ions (Al³⁺, Ga³⁺, In³⁺), as seen in chemosensors like (E)-2-((8-hydroxy-...)methylene)amino)-1H-benzo[de]isoquinoline-1,3(2H)-dione .
  • Comparison with Acetylated Analogs: 6-Acetyl-7-hydroxy-2,3-dihydro-1H,5H-pyrido[...]quinolin-5-one (CAS: 141945-41-7) shows reduced metal affinity due to electron-withdrawing acetyl groups .

Solubility and Stability

  • Target Compound: Likely polar due to the amino group but requires inert storage to prevent oxidation .
  • Piperazinylmethyl Derivatives (e.g., 6-(piperazin-1-ylmethyl)-...): Increased water solubility from the basic piperazine moiety enhances bioavailability .

Biological Activity

9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one is a heterocyclic compound notable for its unique pyridoquinoline structure. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews its biological activity based on diverse sources and highlights recent research findings.

  • Molecular Formula : C12H14N2O
  • Molecular Weight : Approximately 202.25 g/mol

The compound features a fused bicyclic system with nitrogen atoms contributing to its diverse chemical reactivity and biological activity .

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Anti-Cancer Activity :
    • The compound has shown promise in inhibiting various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in specific cancer types by modulating key signaling pathways .
    • A comparative analysis using the NCI COMPARE algorithm revealed significant correlations between this compound and known anti-cancer agents, suggesting similar mechanisms of action .
  • Neuroprotective Effects :
    • Preliminary studies suggest that it may have neuroprotective properties by influencing neurotransmitter systems and reducing oxidative stress .
  • Interaction with Biological Targets :
    • Interaction studies indicate that the compound can bind to various biological targets, which is crucial for understanding its mechanism of action .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-CancerInhibits growth in various cancer cell lines; induces apoptosis
NeuroprotectionModulates neurotransmitter systems; reduces oxidative stress
Target InteractionsBinds to multiple biological targets affecting cellular signaling pathways

Case Study: Anti-Cancer Mechanism

A study conducted on the cytotoxic effects of this compound revealed that it significantly inhibited the proliferation of HeLa cells (human cervical cancer cell line) at low micromolar concentrations. The mechanism was linked to the activation of ROS-induced apoptosis pathways via inhibition of thioredoxin reductase (TrxR), which is critical in maintaining redox balance in cancer cells .

Synthetic Routes

Several synthetic methods have been developed for producing this compound. These methods are essential for further exploring its biological applications and optimizing its efficacy.

Q & A

Q. What are the primary synthetic routes for 9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one, and how do reaction conditions influence yield and purity?

The compound is synthesized via julolidine derivatives, often involving condensation or cyclization reactions. For example, julolidine hydrobromide serves as a precursor for synthesizing azodyes through diazo coupling reactions . Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical for achieving high yields (>80%) and minimizing byproducts like unreacted intermediates. Purity is typically validated via HPLC and NMR, with impurities arising from incomplete ring closure or oxidation side reactions .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the presence of the julolidine backbone (e.g., δ 2.8–3.5 ppm for methylene protons in the fused ring system) and the amino group (δ 4.2–5.0 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 215.1).
  • X-ray Crystallography : SHELX software is widely used for structural refinement. For example, SHELXL resolves bond angles and torsional strain in the bicyclic system, with R-factors < 0.05 for high-quality datasets .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Exposure Control : Use fume hoods (P271) and wear nitrile gloves (P280) to prevent skin contact (H315/H319). Avoid inhalation (P261/P284) due to acute toxicity (H302/H332) .
  • Storage : Store in airtight containers (P233) under inert gas (P231) at 2–8°C (P235) to prevent degradation.
  • Spill Management : Absorb spills with vermiculite (P390) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How does the compound’s electronic structure influence its fluorescence properties in molecular probes like DPQA?

The julolidine moiety acts as a strong electron donor due to its rigid, conjugated bicyclic system, enhancing intramolecular charge transfer (ICT) in probes. For example, DPQA (a derivative) exhibits a 172-fold fluorescence turn-on upon cysteine detection, attributed to cyclization-rearrangement mechanisms that stabilize the excited state. The amino group at position 9 modulates electron density, with λex_{ex}em_{em} at 433 nm and quantum yield (Φf_f) increasing from 0.007 to 0.793 upon reaction .

Q. What experimental strategies resolve contradictions in reported biological activity, such as ABA receptor agonism vs. cytotoxicity?

  • Dose-Response Assays : Test activity across concentrations (e.g., 1 nM–100 µM) to identify therapeutic windows. For ABA receptor activation, IC50_{50} values < 10 µM are significant, while cytotoxicity (e.g., via MTT assay) may emerge at >50 µM .
  • Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding affinity and RNA-seq to track downstream gene expression changes, ruling off-target effects.

Q. How can computational modeling guide the design of 9-amino-julolidine derivatives for selective chemosensors?

  • DFT Calculations : Predict HOMO-LUMO gaps to optimize ICT efficiency. Derivatives with electron-withdrawing groups (e.g., -CN) at position 2 show enhanced selectivity for Cu2+^{2+} via chelation-induced fluorescence quenching (detection limit: 4.1 nM) .
  • Molecular Dynamics : Simulate solvent interactions to improve solubility in polar aprotic solvents (e.g., DMSO), critical for in-cellulo applications .

Q. What methodologies address challenges in crystallizing this compound for structure-activity relationship (SAR) studies?

  • Co-Crystallization : Use co-formers like succinic acid to stabilize the lattice via hydrogen bonding.
  • High-Throughput Screening : Employ Crystal16™ to identify optimal solvents (e.g., ethyl acetate/hexane mixtures) and supersaturation conditions. SHELXD is recommended for phase determination in twinned crystals .

Data Contradiction Analysis

Q. Why do fluorescence quantum yields vary across studies using similar julolidine-based probes?

Discrepancies arise from:

  • Solvent Effects : Polar solvents (e.g., water) stabilize charge-separated states, reducing Φf_f.
  • Probe Design : Substituents at position 9 (e.g., acrylamide vs. carboxy groups) alter conjugation pathways. ACE, a derivative with locked piperidine rings, achieves higher Φf_f (0.62 vs. 0.35 in CCVJ) by restricting non-radiative decay .
  • Measurement Artifacts : Calibrate fluorometers with standard dyes (e.g., quinine sulfate) to normalize intensity values .

Methodological Recommendations

4.1 Best practices for characterizing thermal stability during synthesis:

  • TGA/DSC : Monitor decomposition temperatures (>200°C indicates suitability for high-temperature reactions).
  • Inert Atmosphere : Use Schlenk lines (P231) to prevent oxidative degradation during reflux .

4.2 Optimizing detection limits in metal-ion sensing applications:

  • Signal Amplification : Incorporate FRET pairs (e.g., pyrene derivatives) to enhance sensitivity.
  • Matrix Effects : Pre-treat biological samples with chelators (e.g., EDTA) to eliminate interference from endogenous ions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one
Reactant of Route 2
9-amino-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one

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